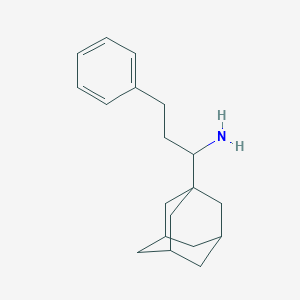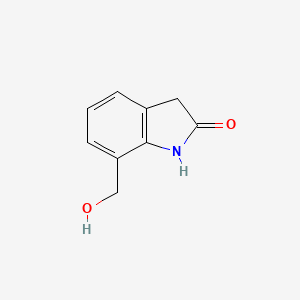
7-(Hydroxymethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a hydroxymethyl group to the indolin-2-one structure enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with formaldehyde under acidic conditions. For example, the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with water under acidic conditions yields this compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, methyl derivatives, and various substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
7-(Hydroxymethyl)indolin-2-one has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as acetylcholine esterase and inflammatory cytokines.
Pathways Involved: It modulates signaling pathways like the Akt, MAPK, and NF-κB pathways, leading to anti-inflammatory and anticancer effects
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features.
3-(3-Hydroxyphenyl)-indolin-2-one: A derivative with potent anti-inflammatory activity.
1-Benzyl-1H-1,2,3-triazole derivatives: Compounds with acetylcholine esterase inhibitory activity .
Uniqueness: 7-(Hydroxymethyl)indolin-2-one stands out due to its unique hydroxymethyl group, which enhances its chemical reactivity and potential biological activities. Its ability to modulate multiple signaling pathways and target various enzymes makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) |
InChI-Schlüssel |
SFNJGHBILYYUEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CO)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
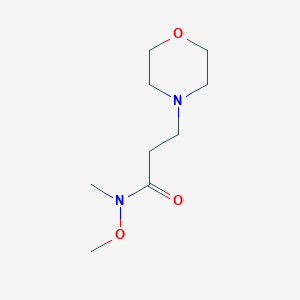
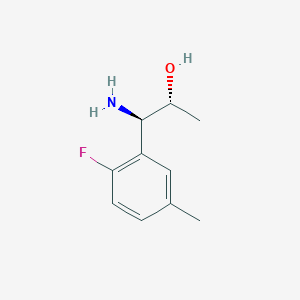
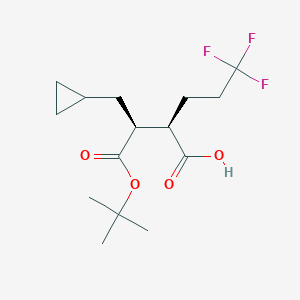
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
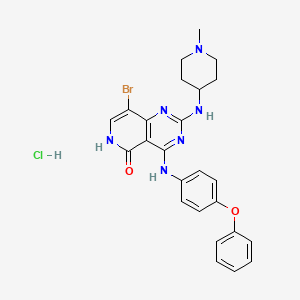
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
